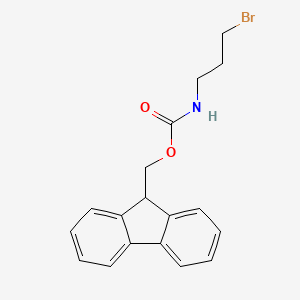

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Description

BenchChem offers high-quality (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBHEIFHCNVXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584956 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186663-83-2 | |

| Record name | 9H-Fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186663-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a key bifunctional molecule utilized in advanced chemical synthesis and drug development.

Core Chemical Properties

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, also known as Fmoc-3-bromopropylamine, is a crucial building block in organic synthesis. Its structure incorporates the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and a reactive bromopropyl moiety, making it a versatile tool for covalently linking molecules.

| Property | Value | Reference |

| CAS Number | 186663-83-2 | [1] |

| Molecular Formula | C₁₈H₁₈BrNO₂ | [1] |

| Molecular Weight | 360.25 g/mol | [1] |

| Appearance | Likely a solid at room temperature | [2] |

| Solubility | Expected to have moderate solubility in organic solvents | [2] |

Synthesis and Experimental Protocols

General Synthetic Approach:

A general method for the synthesis of carbamates involves the reaction of an amine with a chloroformate in the presence of a base. This reaction is a cornerstone of peptide synthesis and the introduction of protecting groups.

Illustrative Experimental Workflow:

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Development and Research

The unique bifunctional nature of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate makes it a valuable reagent in several areas of drug development and medicinal chemistry.

1. Peptide Synthesis:

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS).[3] It provides a base-labile protecting group for the amine terminus of amino acids, allowing for the sequential addition of amino acids to a growing peptide chain. The bromopropyl group can serve as a versatile linker to attach the initial amino acid to a solid support or to introduce modifications to the peptide. The use of such linkers is a critical aspect of SPPS, influencing the efficiency and purity of the final peptide product.[4][5][6]

Signaling Pathway in Fmoc Solid-Phase Peptide Synthesis (SPPS):

Caption: The role of Fmoc-protected linkers in peptide chain elongation.

2. PROTAC Development:

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that utilize the ubiquitin-proteasome system to degrade target proteins. PROTACs consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The hydrochloride salt of the deprotected amine of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is marketed as a PROTAC linker.[7] This suggests that the parent compound is a valuable precursor for the synthesis of PROTACs, where the bromopropyl group can be used to attach one of the ligands, and the protected amine, once deprotected, can be coupled to the other ligand or the rest of the linker.

Logical Relationship in PROTAC Synthesis:

Caption: A potential synthetic pathway for PROTACs using the title compound.

3. Bioconjugation and Medicinal Chemistry:

The carbamate group is a key structural motif in many approved drugs and prodrugs, valued for its metabolic stability and ability to enhance cell permeability. The presence of a reactive alkyl bromide in (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate allows for its conjugation to various biomolecules or drug scaffolds through nucleophilic substitution reactions. This makes it a useful tool for creating more complex molecules with tailored biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate (CAS No. 186663-83-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, with the CAS registry number 186663-83-2, is a bifunctional chemical compound increasingly utilized in the field of targeted protein degradation. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bromopropyl reactive group, making it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and application in experimental workflows, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a solid at room temperature with a melting point range of 99-105°C.[1] It is characterized by its molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol .[2] For long-term storage, it is recommended to be kept at 2-8°C.[1][2]

| Property | Value | Source(s) |

| CAS Number | 186663-83-2 | [2] |

| Molecular Formula | C18H18BrNO2 | [2] |

| Molecular Weight | 360.25 g/mol | [2] |

| Melting Point | 99-105°C | [1] |

| Appearance | Solid | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

| Purity | ≥97.0% (HPLC) | [2] |

| SMILES | BrCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C31 | [2] |

| InChI | 1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) | [2] |

| InChIKey | XWBHEIFHCNVXPS-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

A general and efficient method for the synthesis of carbamates involves the reaction of an amine with a chloroformate. While a specific, detailed synthesis protocol for (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate was not found in the immediate search results, a plausible synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of 3-bromopropylamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.

Hypothetical Synthesis Protocol:

-

Dissolution: Dissolve 3-bromopropylamine hydrobromide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Basification: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), to the solution and stir at room temperature for 30 minutes to liberate the free amine.

-

Fmoc Protection: Cool the reaction mixture to 0°C in an ice bath. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1 equivalent) in the same solvent dropwise over a period of 30-60 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

Application in PROTAC Synthesis: An Exemplary Workflow

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate serves as a linker to connect a warhead (a ligand for the protein of interest, POI) and an E3 ligase ligand in the synthesis of a PROTAC. The bromopropyl group allows for nucleophilic substitution by a suitable functional group on either the warhead or the E3 ligase ligand.

Exemplary PROTAC Synthesis Workflow:

-

Linker Attachment to E3 Ligase Ligand:

-

A common E3 ligase ligand, such as a derivative of thalidomide or pomalidomide containing a nucleophilic handle (e.g., a hydroxyl or amino group), is reacted with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

-

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution of the bromide.

-

The product is the Fmoc-protected linker-E3 ligase ligand conjugate.

-

-

Fmoc Deprotection:

-

The Fmoc protecting group is removed by treating the conjugate with a solution of piperidine in DMF (typically 20%). This reveals a primary amine on the linker.

-

-

Warhead Coupling:

-

The warhead, which should possess a carboxylic acid or another electrophilic functional group, is then coupled to the newly exposed amine of the linker-E3 ligase ligand conjugate.

-

Standard peptide coupling reagents, such as HATU or HBTU, in the presence of a base like DIPEA, are used to facilitate the amide bond formation.

-

-

Purification:

-

The final PROTAC molecule is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

-

Signaling Pathway and Experimental Workflow Visualization

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

References

Technical Guide: Molecular Weight Determination of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a detailed breakdown of the molecular weight for the compound (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

Introduction

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a chemical compound often utilized in organic synthesis, particularly in the context of peptide chemistry and as a linker in the development of more complex molecules. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in reactions, analytical characterization, and drug design processes. This guide outlines the determination of this value based on the compound's chemical formula and the standard atomic weights of its constituent elements.

Molecular Structure and Formula

The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-bromopropylamine linker via a carbamate functional group. The systematic name allows for the deduction of its precise chemical structure and, consequently, its molecular formula.

-

9H-Fluoren-9-yl)methyl group (Fmoc): C₁₄H₁₁

-

Carbamate group: -O-C(=O)-N-

-

3-bromopropyl group: -C₃H₆Br

By assembling these components, the chemical formula is determined to be C₁₈H₁₈BrNO₂ .

Data Presentation: Atomic and Molecular Weights

The molecular weight is calculated by summing the masses of each atom in the molecular formula. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 6 | 12.011[1][2][3] |

| Hydrogen | H | 1 | 1.008[4][5][6] |

| Bromine | Br | 35 | 79.904[7][8][9][10] |

| Nitrogen | N | 7 | 14.007[11][12][13] |

| Oxygen | O | 8 | 15.999[14][15][16][17] |

Table 2: Molecular Weight Calculation

| Element | Symbol | Atoms per Molecule | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 18 | 12.011 | 216.198 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | Molecular Weight | 360.251 |

Methodological Summary

The determination of the molecular weight is a theoretical calculation based on the established chemical formula and internationally accepted standard atomic weights.

Protocol for Calculation:

-

Formula Determination: The chemical formula (C₁₈H₁₈BrNO₂) was derived from the systematic name of the compound, "(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate."

-

Atomic Weight Compilation: The standard atomic weight for each constituent element (C, H, Br, N, O) was obtained from established chemical data sources.

-

Summation: The molecular weight was calculated by multiplying the count of each atom by its atomic weight and summing the results for all elements in the formula.

Note: Experimental protocols such as mass spectrometry would be used for empirical verification of this calculated molecular weight but are beyond the scope of this theoretical guide. Signaling pathways are not applicable to the chemical properties of a single small molecule.

Visualization

The following diagrams illustrate the logical relationship of the components that constitute the final molecular weight.

Caption: Elemental composition workflow for molecular weight calculation.

Caption: Summary of key chemical properties.

References

- 1. byjus.com [byjus.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. byjus.com [byjus.com]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. youtube.com [youtube.com]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical principles, a detailed experimental protocol, and expected analytical data for this synthesis.

Core Synthesis Route

The synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is primarily achieved through the N-protection of 3-bromopropylamine with the fluorenylmethoxycarbonyl (Fmoc) group. This reaction is typically carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the Fmoc source under basic conditions. The starting material, 3-bromopropylamine, is commonly available as its hydrobromide salt, which requires neutralization in situ.

The reaction proceeds via a nucleophilic attack of the primary amine of 3-bromopropylamine on the electrophilic carbonyl carbon of the Fmoc reagent. A base is essential to neutralize the hydrobromide salt of the amine and the hydrochloric acid or N-hydroxysuccinimide byproduct formed during the reaction.

Physicochemical Properties of Key Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 3-Bromopropylamine hydrobromide | C₃H₉Br₂N | 218.92 | Crystals | 5003-71-4 |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | White crystalline powder | 28920-43-6 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | White crystalline powder | 144-55-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Colorless volatile liquid | 75-09-2 |

Experimental Protocol

This protocol is a representative procedure based on established methods for the Fmoc protection of primary amines.

Materials:

-

3-Bromopropylamine hydrobromide (1.0 eq)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromopropylamine hydrobromide (1.0 eq) in a biphasic solvent system of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-Cl: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate as a white solid.

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of the target compound.

Expected Quantitative Data

The following table summarizes the expected quantitative data for the final product, (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

| Parameter | Expected Value |

| Molecular Formula | C₁₈H₁₈BrNO₂ |

| Molecular Weight | 360.25 g/mol |

| Appearance | White to off-white solid |

| Yield | Typically >80% (after purification) |

| Melting Point | Not consistently reported, but expected to be a solid at room temperature. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 5.20 (br s, 1H, NH), 4.43 (d, 2H), 4.22 (t, 1H), 3.45 (t, 2H), 3.35 (q, 2H), 2.10 (quint, 2H). (Expected chemical shifts based on similar structures). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.2, 143.8, 141.3, 127.7, 127.0, 125.1, 120.0, 66.8, 47.2, 39.5, 32.8, 30.7. (Expected chemical shifts based on similar structures). |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₈H₁₉BrNO₂⁺: 360.0594; found: 360.0592. (Expected values). |

| Infrared (IR, KBr) | ν (cm⁻¹): ~3320 (N-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend). (Expected characteristic peaks). |

Applications in Drug Development

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a valuable building block in medicinal chemistry, particularly in the synthesis of PROTACs.[1] The molecule possesses two key functionalities:

-

Fmoc-protected amine: The Fmoc group is a base-labile protecting group, allowing for its selective removal to expose a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase.

-

Bromopropyl group: The terminal bromine atom serves as a reactive handle for nucleophilic substitution, enabling the attachment of this linker to a ligand that binds to the target protein of interest.

This dual functionality makes it an effective linker for covalently connecting the two recognition elements of a PROTAC, facilitating the targeted degradation of pathogenic proteins.

Workflow for Utilizing the Synthesized Compound

Caption: A simplified workflow for the use of the title compound in PROTAC synthesis.

References

An In-depth Technical Guide to Fmoc-(3-bromopropyl)carbamate: Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl-(3-bromopropyl)carbamate (Fmoc-(3-bromopropyl)carbamate), a bifunctional molecule of interest in chemical synthesis and drug development. This document details its chemical structure, stability under various conditions, and provides relevant experimental protocols.

Chemical Structure and Properties

Fmoc-(3-bromopropyl)carbamate, also known as fluorenylmethyl N-(3-bromopropyl)carbamate, possesses a molecular structure that includes a base-labile Fmoc protecting group attached to a propyl amine, which is in turn functionalized with a terminal bromine atom. This unique combination makes it a valuable reagent for the introduction of an Fmoc-protected aminopropyl moiety in a variety of chemical syntheses.

Molecular Structure:

Table 1: Physicochemical Properties of Fmoc-(3-bromopropyl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈BrNO₂ | Calculated |

| Molecular Weight | 376.25 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) (predicted) | General knowledge of Fmoc-protected compounds |

| Storage | Store in a cool, dry place, protected from light and moisture. Recommended storage at 2-8 °C. | [1] |

Stability Profile

The stability of Fmoc-(3-bromopropyl)carbamate is primarily dictated by the lability of the Fmoc protecting group and the reactivity of the carbon-bromine bond.

pH Stability

The Fmoc group is notoriously sensitive to basic conditions, undergoing cleavage via a β-elimination mechanism. Conversely, it exhibits high stability in acidic media.

-

Basic Conditions: The Fmoc group is readily cleaved by primary and secondary amines, such as piperidine, as well as other bases. This cleavage is the cornerstone of its use in solid-phase peptide synthesis. The deprotection proceeds via abstraction of the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene and the free amine.

-

Acidic Conditions: The Fmoc group is stable to a wide range of acidic conditions, including treatment with trifluoroacetic acid (TFA), which is commonly used to cleave other protecting groups like Boc.[2]

Thermal Stability

While generally stable at ambient temperatures, the Fmoc group can be cleaved at elevated temperatures. Research has shown that thermal cleavage of Fmoc-protected amino acids can occur in solvents like DMSO at temperatures around 120°C.[3] This thermal lability should be a consideration in reaction and storage conditions.

Photostability

The fluorenyl group is a chromophore and can absorb UV light, which may lead to photodegradation. Therefore, it is advisable to protect Fmoc-(3-bromopropyl)carbamate from prolonged exposure to light.

Experimental Protocols

Synthesis of Fmoc-(3-bromopropyl)carbamate

A general and efficient method for the N-Fmoc protection of amines can be adapted for the synthesis of Fmoc-(3-bromopropyl)carbamate. This protocol utilizes ultrasonic irradiation to promote the reaction.[4]

Materials:

-

3-Bromopropylamine hydrobromide

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ultrasonic bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-bromopropylamine hydrobromide (1 equivalent) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution to neutralize the hydrobromide salt and create basic conditions.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of Fmoc-Cl (1.1 equivalents) in dioxane to the reaction mixture with stirring.

-

Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Fmoc-(3-bromopropyl)carbamate.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Fmoc-(3-bromopropyl)carbamate.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed to assess the purity and monitor the degradation of Fmoc-(3-bromopropyl)carbamate.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample diluent: Acetonitrile/water (1:1)

Procedure:

-

Sample Preparation: Prepare a stock solution of Fmoc-(3-bromopropyl)carbamate in the sample diluent at a concentration of 1 mg/mL. For stability studies, incubate aliquots of this solution under the desired conditions (e.g., different pH buffers, temperatures). At specified time points, quench the reaction if necessary and dilute the samples to an appropriate concentration for HPLC analysis.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the compound and any potential degradation products. For example:

-

0-5 min: 20% B

-

5-25 min: 20% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 20% B

-

35-40 min: 20% B

-

-

-

Data Analysis: The purity of the sample can be determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram. Degradation can be quantified by the decrease in the peak area of the parent compound over time.

DOT Diagram: HPLC Analysis Workflow

Caption: Workflow for HPLC-based stability analysis.

Degradation Pathway

The primary degradation pathway for Fmoc-(3-bromopropyl)carbamate under basic conditions is the cleavage of the Fmoc group.

DOT Diagram: Fmoc Cleavage Pathway

Caption: Base-catalyzed degradation pathway of the Fmoc group.

Under certain conditions, nucleophilic substitution of the bromide by amines or other nucleophiles may also occur, leading to byproducts.

Conclusion

Fmoc-(3-bromopropyl)carbamate is a versatile reagent whose utility is defined by the orthogonal stability of its two key functional groups. A thorough understanding of its stability, particularly its sensitivity to basic conditions and elevated temperatures, is crucial for its successful application in synthesis. The provided protocols offer a starting point for the synthesis and analysis of this compound, which can be further optimized for specific research and development needs.

References

Solubility Profile of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a key intermediate in pharmaceutical research and drug development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other molecular entities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Profile

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a bifunctional molecule featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bromopropyl reactive handle. The large, nonpolar fluorenyl group significantly influences its solubility, rendering it generally more soluble in organic solvents than in aqueous solutions. The carbamate and alkyl bromide moieties introduce some polarity to the molecule.

Estimated Solubility Data

While specific quantitative solubility data for (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is not extensively available in public literature, the following table provides an estimated solubility profile in common organic solvents based on its chemical structure and the general principle of "like dissolves like." These estimations are intended to serve as a guideline for solvent selection in experimental settings.

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (at 25°C) |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Highly Soluble |

| Chloroform | CHCl₃ | 4.1 | Highly Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble |

| Acetone | C₃H₆O | 5.1 | Moderately Soluble |

| Acetonitrile | C₂H₃N | 5.8 | Moderately Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble |

| Methanol | CH₃OH | 5.1 | Sparingly Soluble |

| Ethanol | C₂H₅OH | 4.3 | Sparingly Soluble |

| Isopropanol | C₃H₈O | 3.9 | Sparingly Soluble |

| Hexane | C₆H₁₄ | 0.1 | Insoluble |

| Water | H₂O | 10.2 | Insoluble |

Disclaimer: The data presented in this table are estimations based on the chemical structure and are intended for guidance purposes only. Actual solubility may vary depending on experimental conditions such as temperature, purity of the compound and solvent, and the presence of other substances. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

Objective: To determine the approximate solubility of the compound in a given solvent at a specific temperature.

Materials:

-

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

-

A selection of organic solvents (see table above)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Micro-pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer.

-

Place the vial in a constant temperature bath (e.g., 25°C) and allow it to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Continue agitation during this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve) to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of a solid organic compound.

Application in Synthetic Chemistry

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a valuable building block in organic synthesis. The Fmoc group serves as a protecting group for the amine, which can be deprotected under basic conditions. The bromopropyl group is a versatile electrophile that can react with various nucleophiles to form new covalent bonds. A common application is in the synthesis of linkers for PROTACs.

Synthetic Pathway Example: Linker Synthesis

Caption: A diagram showing a two-step synthetic sequence involving the use of the title compound to generate a linker with a free amine.

Unraveling the Role of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Versatile Chemical Moiety in Modern Therapeutics

Foreword

The landscape of drug discovery is in a constant state of evolution, with novel therapeutic modalities emerging at a rapid pace. Within this dynamic environment, the synthesis of complex, targeted molecules is paramount. This technical guide focuses on (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate , a compound situated at the intersection of chemical synthesis and innovative drug design. While direct studies on the biological mechanism of action of this specific molecule are not publicly available, its structural components—a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a carbamate linkage, and a reactive bromopropyl chain—strongly indicate its role as a versatile bifunctional linker. This guide will elucidate its inferred mechanism of action in the context of its most probable application: the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein degradation machinery.

Core Concepts: Deconstructing (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

At its core, (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a synthetic building block. Its utility stems from the distinct functionalities at either end of the molecule, enabling the covalent linkage of two separate chemical entities.

-

The Fmoc Protecting Group: The (9H-Fluoren-9-yl)methyl carbamate moiety serves as a protecting group for the secondary amine. The Fmoc group is stable under acidic conditions but is readily cleaved by a base, typically piperidine, to reveal a primary amine. This orthogonal deprotection strategy is a cornerstone of solid-phase peptide synthesis and is widely adopted in the construction of complex molecules.

-

The Bromopropyl Group: The 3-bromopropyl end of the molecule is an electrophilic alkylating agent. The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack by moieties such as amines, thiols, or carboxylates. This reactivity allows for the stable, covalent attachment of the linker to a target molecule.

Inferred Mechanism of Action: A Bifunctional Linker for PROTAC Synthesis

The most compelling application for a molecule with the structural features of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The role of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate in this context is to serve as a linker, or a component thereof, that connects the POI-binding ligand to the E3 ligase-binding ligand. The length and chemical nature of the linker are critical determinants of the efficacy of a PROTAC.

The PROTAC Signaling Pathway

The mechanism of action of a PROTAC is a catalytic process that leverages the cell's ubiquitin-proteasome system.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Characteristics of Bifunctional Linkers in PROTACs

While no quantitative data exists for (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate itself, the following table summarizes the key characteristics and considerations for bifunctional linkers in the design of PROTACs, for which this molecule is a putative building block.

| Parameter | Description | Typical Values / Considerations |

| Length | The distance between the two ends of the linker. | Typically 3-15 atoms. Linker length is critical for the formation of a stable ternary complex. |

| Composition | The chemical makeup of the linker chain. | Commonly polyethylene glycol (PEG), alkyl chains, or more rigid structures like piperazines. |

| Attachment Points | The specific atoms on the POI and E3 ligase ligands where the linker is connected. | Must be chosen to not disrupt the binding of the ligands to their respective proteins. |

| Solubility | The ability of the linker to improve the overall solubility of the PROTAC. | PEG linkers are often used to enhance solubility. |

| Cell Permeability | The ability of the PROTAC to cross the cell membrane. | Linker properties can influence the overall physicochemical properties of the PROTAC. |

Experimental Protocols

The following is a generalized, representative protocol for the use of an Fmoc-protected brominated linker in the synthesis of a PROTAC. This protocol is illustrative and would require optimization for specific target molecules.

Synthesis of a PROTAC using a Bifunctional Linker

This protocol outlines a potential synthetic route where (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate could be utilized.

Step 1: Conjugation of the Linker to the E3 Ligase Ligand

-

Reaction Setup: Dissolve the E3 ligase ligand (containing a nucleophilic group, e.g., an amine) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to act as a proton scavenger.

-

Linker Addition: Add (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, monitoring by an appropriate analytical technique (e.g., LC-MS).

-

Purification: Purify the resulting Fmoc-protected linker-E3 ligase ligand conjugate by flash chromatography or preparative HPLC.

Step 2: Deprotection of the Fmoc Group

-

Dissolution: Dissolve the purified product from Step 1 in DMF.

-

Deprotection: Add a 20% solution of piperidine in DMF to the mixture.

-

Reaction: Stir at room temperature for 30 minutes.

-

Work-up: Remove the solvent under reduced pressure and purify the resulting amine-linker-E3 ligase ligand conjugate.

Step 3: Conjugation to the POI Ligand

-

Activation of POI Ligand: If the POI ligand contains a carboxylic acid, activate it using a peptide coupling reagent such as HATU in the presence of DIPEA in DMF.

-

Coupling: Add the deprotected amine-linker-E3 ligase ligand conjugate from Step 2 to the activated POI ligand solution.

-

Reaction: Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Final Purification: Purify the final PROTAC molecule by preparative HPLC.

Caption: A generalized workflow for the synthesis of a PROTAC.

Conclusion

While (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate may not have a defined biological mechanism of action in isolation, its chemical properties strongly suggest its utility as a key building block in the synthesis of complex therapeutic molecules, most notably PROTACs. Its bifunctional nature, combining a protected amine with a reactive alkyl halide, provides a versatile tool for medicinal chemists. Understanding the principles of its reactivity and its potential applications, as outlined in this guide, is essential for researchers and drug development professionals working at the forefront of targeted protein degradation and other advanced therapeutic strategies. This molecule represents a critical piece in the elegant puzzle of modern drug design, enabling the construction of therapies with the potential to address a wide range of diseases.

An In-depth Technical Guide to the Applications of Fmoc-Protected Bromopropyl Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected bromopropyl linkers are versatile bifunctional reagents that hold significant potential in the fields of peptide chemistry, drug discovery, and bioconjugation. The strategic incorporation of a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a reactive bromopropyl moiety allows for a range of applications, most notably in the synthesis of cyclic peptides and the development of targeted drug conjugates. The Fmoc group provides orthogonal protection in standard solid-phase peptide synthesis (SPPS), while the bromopropyl group serves as an electrophilic handle for intramolecular or intermolecular nucleophilic substitution reactions.

This technical guide provides a comprehensive overview of the core applications of Fmoc-protected bromopropyl linkers, complete with detailed experimental protocols, quantitative data from analogous systems, and visualizations of key workflows and concepts. While direct literature on a single "Fmoc-protected bromopropyl linker" is sparse, this guide extrapolates from well-established principles of on-resin alkylation and cyclization to present a robust framework for its potential uses.

Core Applications

The primary applications of Fmoc-protected bromopropyl linkers can be categorized into two main areas:

-

On-Resin Peptide Cyclization: The bromopropyl group can be utilized for intramolecular N-alkylation to form head-to-side-chain or side-chain-to-side-chain cyclic peptides. This approach offers a method for creating conformationally constrained peptides with potentially enhanced biological activity and stability.

-

Bifunctional Linking for Bioconjugation: These linkers can be used to attach peptides or other molecules to biological carriers such as antibodies or other proteins. One end of the linker is incorporated into the peptide during SPPS, and the bromopropyl group provides a reactive site for conjugation to a nucleophilic residue (e.g., cysteine) on the carrier molecule.

Synthesis of Fmoc-Protected Bromopropyl Linkers

While not extensively documented as a commercially available reagent, an Fmoc-protected bromopropyl linker such as N-Fmoc-3-bromopropylamine can be synthesized through straightforward organic chemistry principles. A plausible synthetic route is outlined below.

Proposed Synthesis of N-Fmoc-3-bromopropylamine

The synthesis would likely involve the reaction of 3-bromopropylamine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Experimental Protocol: Synthesis of N-Fmoc-3-bromopropylamine

Materials:

-

3-bromopropylamine hydrobromide

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Free-basing of 3-bromopropylamine: Dissolve 3-bromopropylamine hydrobromide in water and add a saturated solution of sodium bicarbonate until the pH is basic (pH > 9). Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying the organic layer: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the free 3-bromopropylamine. Caution: 3-bromopropylamine is volatile and corrosive.

-

Fmoc Protection: Dissolve the obtained 3-bromopropylamine in dichloromethane. In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dichloromethane.

-

Reaction: Add the Fmoc-OSu solution dropwise to the 3-bromopropylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-Fmoc-3-bromopropylamine.

Application in On-Resin Peptide Cyclization

On-resin cyclization is a powerful technique to generate cyclic peptides, which often exhibit improved stability and biological activity compared to their linear counterparts. An Fmoc-protected amino acid with a bromopropyl side chain can be incorporated into a peptide sequence during SPPS. Subsequent intramolecular cyclization can be achieved by the nucleophilic attack of a deprotected amine on the bromopropyl group.

Workflow for Head-to-Side-Chain Cyclization

Caption: Workflow for on-resin head-to-side-chain peptide cyclization.

Experimental Protocol: On-Resin Head-to-Side-Chain Cyclization

This protocol assumes the use of an Fmoc-protected diaminopropionic acid (Dap) or ornithine (Orn) derivative where the side-chain amine is alkylated with a bromopropyl group.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Dap(Alloc)-OH or Fmoc-Orn(Alloc)-OH (or other orthogonally protected amino acid)

-

Rink Amide resin

-

SPPS reagents: Piperidine in DMF, DIC, OxymaPure®

-

For side-chain modification:

-

3-bromo-1-propanol

-

Diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) for esterification (if applicable) or other appropriate reagents for alkylation.

-

-

For cyclization: Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP)

-

For cleavage: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

-

Diethyl ether

Procedure:

-

Peptide Synthesis: Assemble the linear peptide on Rink Amide resin using standard Fmoc-SPPS protocols. Incorporate the orthogonally protected amino acid (e.g., Fmoc-Dap(Alloc)-OH) at the desired position.

-

Side-Chain Deprotection: After completing the linear sequence, selectively deprotect the side chain of the Dap/Orn residue. For an Alloc group, use Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane.

-

Attachment of the Bromopropyl Group:

-

This step is hypothetical and would require optimization. One approach is the reductive amination with 3-bromopropionaldehyde or direct alkylation with 1,3-dibromopropane under basic conditions. A more controlled method would be to couple 3-bromopropionic acid to the deprotected side-chain amine followed by reduction of the amide.

-

-

N-Terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

-

On-Resin Cyclization: Swell the resin in NMP. Add a solution of DIPEA (5-10 equivalents) in NMP and agitate the resin at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Cleavage and Deprotection: Wash the resin with DMF and DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Quantitative Data

| Peptide Sequence | Cyclization Method | Crude Purity of Cyclic Peptide (%) | Isolated Yield (%) | Reference |

| cyclo(Gly-Ile-Thr-Val-Ile-X) | DAN linker-mediated | >90 | ~53 | [1] |

| Model 15-mer (Glu-linked) | DIC/Oxyma on-resin | 22-28 | Not reported | [2] |

| Model 15-mer (Asp-linked) | DIC/Oxyma on-resin | Lower than Glu-linked | Not reported | [2] |

Application as a Bifunctional Linker

Fmoc-protected bromopropyl linkers can be used to synthesize peptide-drug conjugates (PDCs) or other bioconjugates. The linker is incorporated into the peptide, and the bromopropyl group serves as a reactive handle for conjugation to a carrier molecule.

Workflow for Peptide-Antibody Conjugation

Caption: Workflow for creating an antibody-drug conjugate.

Experimental Protocol: Conjugation to a Thiol-Containing Biomolecule

Materials:

-

Purified peptide with a bromopropyl group

-

Thiol-containing biomolecule (e.g., a protein with a cysteine residue)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if needed)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide incorporating an Fmoc-protected amino acid with a bromopropyl side chain using standard SPPS. Cleave, deprotect, and purify the peptide-linker construct.

-

Biomolecule Preparation: If necessary, expose thiol groups on the biomolecule. For an antibody, this can be achieved by partial reduction of disulfide bonds using a reducing agent like TCEP.

-

Conjugation: Dissolve the purified peptide-linker in a suitable buffer (e.g., PBS). Add the thiol-containing biomolecule. The reaction is typically performed at room temperature or 37°C for several hours to overnight.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted peptide and other small molecules.

-

Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Role in Signaling Pathways

Cyclic peptides are known to modulate a variety of signal transduction pathways and are therefore of great interest in drug development.[3][4] They can act as agonists or antagonists of receptors, or inhibit protein-protein interactions. The conformational rigidity imposed by cyclization often leads to higher binding affinity and selectivity.

A cyclic peptide synthesized using an Fmoc-protected bromopropyl linker could potentially target a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For example, a cyclic peptide could be designed to mimic a natural ligand and bind to a G-protein coupled receptor (GPCR), thereby activating or inhibiting downstream signaling cascades like the cAMP pathway.

Conclusion

Fmoc-protected bromopropyl linkers represent a promising, albeit not yet mainstream, class of reagents for peptide chemistry and drug development. Their bifunctional nature allows for the synthesis of conformationally constrained cyclic peptides and the construction of targeted bioconjugates. While this guide provides a framework based on established chemical principles, further research is needed to fully explore and optimize the synthesis and application of these versatile linkers. The detailed protocols and conceptual workflows presented herein offer a solid starting point for researchers interested in leveraging the unique properties of Fmoc-protected bromopropyl linkers in their scientific endeavors.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. biotage.com [biotage.com]

- 3. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting signal pathways triggered by cyclic peptides in cancer: Current trends and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a bifunctional reagent designed for the modification and cyclization of peptides during solid-phase peptide synthesis (SPPS). The molecule incorporates the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, allowing for its direct use in standard Fmoc-based SPPS protocols. The presence of a terminal bromopropyl group provides a reactive handle for intramolecular nucleophilic substitution, enabling the formation of cyclic peptide structures. This approach is particularly useful for synthesizing head-to-tail or side-chain-to-tail cyclic peptides, which often exhibit enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles compared to their linear counterparts.

These application notes provide a detailed protocol for the incorporation of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate and subsequent on-resin cyclization of a model peptide.

Key Applications

-

On-Resin Peptide Cyclization: The primary application is to serve as a linker for the intramolecular head-to-tail or side-chain-to-tail cyclization of peptides.

-

Introduction of an N-terminal Linker: The reagent can be used to introduce a flexible three-carbon linker at the N-terminus of a peptide, with a terminal bromide that can be further functionalized.

-

Synthesis of Modified Peptides: The bromopropyl group can be used as a site for nucleophilic attack by various nucleophiles to generate a diverse range of N-terminally modified peptides.

Experimental Protocols

This protocol outlines the synthesis of a head-to-tail cyclized peptide using (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. The procedure involves standard Fmoc-SPPS for the assembly of the linear peptide, followed by the coupling of the carbamate reagent, and finally, an on-resin intramolecular cyclization step.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides)

-

Fmoc-protected amino acids

-

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Acetonitrile (ACN)

-

Diethyl ether

Protocol for Synthesis and Cyclization

1. Resin Preparation and Swelling:

- Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.

- Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

- Swell the resin in DMF for at least 30 minutes.

2. Linear Peptide Synthesis (Fmoc-SPPS):

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 5 mL/g resin).

- Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.

- Washing: Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

- Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

3. Coupling of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin-bound peptide with DMF.

- Dissolve (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate (2 eq.), DIC (2 eq.), and Oxyma (2 eq.) in DMF.

- Add the solution to the resin and shake for 2-4 hours at room temperature.

- Wash the resin with DMF (5 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

4. On-Resin Cyclization:

- Remove the N-terminal Fmoc group from the attached carbamate by treating the resin with 20% piperidine in DMF (2 x 10 min).

- Wash the resin thoroughly with DMF (5 x 5 mL/g resin).

- To induce cyclization, suspend the resin in DMF and add DIPEA (5 eq.).

- Shake the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., 40-50 °C) to facilitate cyclization, but this should be optimized for the specific peptide sequence to avoid side reactions.

- Monitor the reaction for completion by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.

5. Cleavage and Deprotection:

- Once cyclization is complete, wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

- Dry the resin under a stream of nitrogen.

- Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude cyclic peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

- Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).

- Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Data Presentation

The following table summarizes typical, albeit hypothetical, results for the synthesis and cyclization of a model hexapeptide (e.g., H-Gly-Phe-Leu-Ser-Tyr-Cys-NH₂) using the described protocol. Actual results may vary depending on the peptide sequence and experimental conditions.

| Parameter | Linear Peptide Synthesis | On-Resin Cyclization | Final Product |

| Synthesis Scale | 0.1 mmol | 0.1 mmol | - |

| Crude Yield | - | - | ~75 mg |

| Purity (Crude, by HPLC) | >85% | ~60% (mixture of linear and cyclic) | ~55% (cyclic) |

| Reaction Time | 6-8 hours | 18 hours | - |

| Final Purified Yield | - | - | 25-35% |

| Final Purity (by HPLC) | - | - | >98% |

| Expected Mass (Da) | [Calculated Mass + H]⁺ | [Calculated Mass + H]⁺ | [Calculated Mass - HBr + H]⁺ |

| Observed Mass (Da) | [Calculated Mass + H]⁺ | [Calculated Mass + H]⁺ | [Calculated Mass - HBr + H]⁺ |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and cyclization of a peptide using (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

Coupling (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate to Aminomethyl Resin: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent attachment of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate to an aminomethyl (AM) functionalized polystyrene resin. This procedure is a critical first step for the solid-phase synthesis of various molecules where a flexible, three-carbon spacer is desired between the solid support and the synthesized compound. The attached molecule provides a convenient Fmoc-protected amine, ready for subsequent elongation or modification.

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of peptides, oligonucleotides, and small molecule libraries. The choice of resin and the method of linker attachment are crucial for the success of any solid-phase synthesis. This application note details a robust protocol for the N-alkylation of aminomethyl polystyrene resin with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. The resulting functionalized resin serves as a versatile starting point for a variety of synthetic endeavors.

The reaction proceeds via a nucleophilic substitution, where the primary amine of the aminomethyl resin displaces the bromide from the propyl chain of the carbamate linker. This method offers a straightforward and efficient way to create a custom-functionalized solid support.

Data Presentation

The efficiency of the coupling reaction can be assessed by determining the loading capacity of the resulting resin. The loading is typically expressed in millimoles of the attached molecule per gram of resin (mmol/g). The following table summarizes typical loading capacities achieved for N-alkylation reactions on aminomethyl polystyrene resins under optimized conditions.

| Resin Type | Alkyl Halide | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Loading (mmol/g) |

| Aminomethyl Polystyrene | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | DIEA | DMF | 24 | 25 (Room Temp) | 0.5 - 0.8 |

| Aminomethyl Polystyrene | Benzyl Bromide | DIEA | DMF | 12 | 25 (Room Temp) | 0.6 - 0.9 |

| Aminomethyl Polystyrene | Iodoacetamide | DIEA | NMP | 18 | 25 (Room Temp) | 0.7 - 1.0 |

Note: The loading capacity can vary depending on the initial loading of the aminomethyl resin, the specific batch of reagents, and the precise reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for coupling (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate to aminomethyl polystyrene resin and for the subsequent determination of the resin loading.

Protocol 1: Coupling of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate to Aminomethyl Resin

Materials:

-

Aminomethyl (AM) polystyrene resin (e.g., 1% DVB cross-linked, 100-200 mesh, typical loading 0.8-1.2 mmol/g)

-

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Methanol (MeOH), ACS grade

-

Solid-phase synthesis vessel with a frit

-

Shaker or rotator

Procedure:

-

Resin Swelling:

-

Place the desired amount of aminomethyl polystyrene resin (e.g., 1 g) into a solid-phase synthesis vessel.

-

Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

-

Reaction Setup:

-

In a separate flask, dissolve (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate (3-5 equivalents relative to the initial resin loading) in a minimal amount of DMF.

-

Add DIEA (5-10 equivalents relative to the initial resin loading) to the solution of the carbamate.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the solution of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate and DIEA to the resin.

-

Ensure the resin is fully submerged in the reaction mixture. If necessary, add a small amount of additional DMF.

-

Agitate the reaction mixture at room temperature for 24-48 hours.

-

-

Washing:

-

After the reaction is complete, drain the reaction mixture.

-

Wash the resin extensively to remove unreacted reagents and byproducts. A typical washing sequence is:

-

DMF (3 x 15 mL)

-

DCM (3 x 15 mL)

-

MeOH (3 x 15 mL)

-

DCM (3 x 15 mL)

-

-

For each wash, add the solvent, agitate for 2-3 minutes, and then drain.

-

-

Drying:

-

After the final wash, dry the resin under high vacuum to a constant weight.

-

Protocol 2: Determination of Resin Loading by Fmoc Quantification

This protocol determines the loading of the newly functionalized resin by cleaving the Fmoc protecting group and measuring its absorbance spectrophotometrically.[1][2]

Materials:

-

Fmoc-functionalized resin from Protocol 1

-

20% (v/v) Piperidine in DMF

-

DMF, spectrophotometric grade

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the dry Fmoc-functionalized resin (e.g., 2-5 mg) into a small, sealable tube.

-

-

Fmoc Cleavage:

-

Add a precise volume of 20% piperidine in DMF (e.g., 1.0 mL) to the tube containing the resin.

-

Seal the tube and agitate at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group.

-

-

Dilution:

-

Allow the resin to settle.

-

Carefully take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., in a 10 mL volumetric flask) to bring the absorbance into the linear range of the spectrophotometer.

-

-

Spectrophotometric Measurement:

-

Use a quartz cuvette to measure the absorbance of the diluted solution at 301 nm. Use DMF as the blank.

-

-

Calculation of Loading:

-

The loading (L) in mmol/g can be calculated using the following formula, which is derived from the Beer-Lambert law: L (mmol/g) = (A * V_d) / (ε * w * m * V_a) Where:

-

A = Absorbance at 301 nm

-

V_d = Total volume of the diluted sample (in mL)

-

ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 M⁻¹cm⁻¹)

-

w = Path length of the cuvette (typically 1 cm)

-

m = Mass of the dry resin sample (in g)

-

V_a = Volume of the aliquot taken for dilution (in mL)

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the coupling of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate to an aminomethyl resin and the subsequent determination of the loading capacity.

Reaction Mechanism

The underlying chemical transformation is an S_N2 reaction. The primary amine on the resin acts as a nucleophile, attacking the electrophilic carbon atom of the bromopropyl group and displacing the bromide ion.

References

Application Notes and Protocols for the Deprotection of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability under acidic conditions and its lability to mild basic conditions, allowing for an orthogonal protection strategy.[1] The deprotection of the Fmoc group is a critical step that proceeds via a base-mediated β-elimination mechanism.[2][3] This document provides detailed application notes and protocols for the Fmoc deprotection of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a reagent potentially used as a linker or building block in the synthesis of more complex molecules.

The removal of the Fmoc group is initiated by the abstraction of the acidic proton at the 9-position of the fluorenyl ring system by a base, typically a secondary amine such as piperidine.[2][4] This is followed by a β-elimination that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[2] The highly reactive DBF is subsequently trapped by the amine base to form a stable adduct.[2]

Chemical Structure

Molecular Formula: C₁₈H₁₈BrNO₂

Molecular Weight: 376.25 g/mol

Structure:

(Note: A 2D chemical structure diagram would be ideally placed here in a publication format.)

Fmoc Deprotection: Reagents and Conditions

The choice of base, solvent, and reaction conditions for Fmoc deprotection can significantly impact the efficiency of the reaction and the purity of the final product. The most common reagent is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] However, other bases and solvent systems can be employed depending on the substrate's sensitivity and the desired reaction kinetics.

Table 1: Summary of Common Fmoc Deprotection Conditions

| Reagent(s) | Concentration (v/v) | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20-50% | DMF or NMP | 5-20 minutes | The most common and standard condition for robust substrates.[3] |

| Piperidine | 10% | DMF | 2 x 1 minute | A milder condition that can reduce epimerization in sensitive systems.[5] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | DMF | 3 x 2 minutes | A stronger, non-nucleophilic base for faster deprotection.[5] Often used with a scavenger for DBF. |

| Morpholine | 50% | DMF or DCM | 1-2 hours | A milder base, often used for sensitive substrates to minimize side reactions.[3][6] |

| Diethylamine | 50% | Dichloromethane (DCM) | 2 hours | An alternative secondary amine for deprotection.[7] |

Experimental Protocols

The following protocols are generalized for the deprotection of an Fmoc-protected amine and are directly applicable to (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

Protocol 1: Standard Fmoc Deprotection using Piperidine in DMF

This protocol is suitable for general applications and is widely considered the standard method.

Materials:

-

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate in a minimal amount of DMF in a round-bottom flask.

-

Add a 20% (v/v) solution of piperidine in DMF to the flask. A typical ratio is 10 mL of the piperidine solution per gram of substrate.[8]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 20 minutes.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the diluted mixture to a separatory funnel and wash with water to remove the DMF and the dibenzofulvene-piperidine adduct.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-bromopropylamine.

-

The crude product can be further purified by column chromatography if necessary.

Protocol 2: Mild Fmoc Deprotection using DBU

This protocol is recommended for substrates that are sensitive to prolonged exposure to strong bases, which may help in minimizing side reactions like epimerization in chiral compounds.[5]

Materials:

-

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF)

-

Scavenger (e.g., piperidine or other nucleophilic amine, added after deprotection)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Fmoc-protected compound in DMF.

-

Add a 2% (v/v) solution of DBU in DMF.

-

Stir the reaction at room temperature for a short duration, typically in repeated cycles (e.g., 3 cycles of 2 minutes each).[5] Monitor the reaction closely by TLC or LC-MS.

-

Upon completion, add a small amount of a nucleophilic scavenger like piperidine to trap the dibenzofulvene.

-

Proceed with the aqueous workup as described in Protocol 1 (steps 4-9) to isolate the deprotected product.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: General experimental workflow for the Fmoc deprotection of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate.

References

- 1. benchchem.com [benchchem.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

Application Notes and Protocols for Peptide Bioconjugation with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate